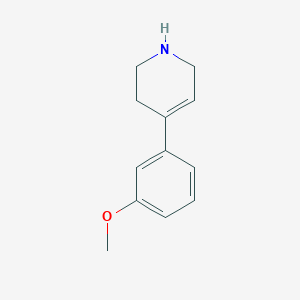4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine
CAS No.: 194669-46-0
Cat. No.: VC8412037
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 194669-46-0 |
|---|---|
| Molecular Formula | C12H15NO |
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | 4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine |
| Standard InChI | InChI=1S/C12H15NO/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10/h2-5,9,13H,6-8H2,1H3 |
| Standard InChI Key | ALCDWWMOJJWJGW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=CCNCC2 |
| Canonical SMILES | COC1=CC=CC(=C1)C2=CCNCC2 |
Introduction
Structural Elucidation and Molecular Properties
Core Chemical Architecture
4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine features a tetrahydropyridine ring—a six-membered heterocycle with one nitrogen atom and two double bonds—substituted at the 4-position with a 3-methoxyphenyl group. The methoxy group (-OCH₃) is meta to the point of attachment on the phenyl ring, as evidenced by its SMILES notation COC1=CC=CC(=C1)C2=CCNCC2 . The InChIKey ALCDWWMOJJWJGW-UHFFFAOYSA-N uniquely identifies its stereochemical and connectivity features .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO | |
| Molecular Weight | 190.12 g/mol | |
| SMILES | COC1=CC=CC(=C1)C2=CCNCC2 | |
| InChIKey | ALCDWWMOJJWJGW-UHFFFAOYSA-N |
Tautomeric and Conformational Dynamics
The compound exists predominantly in the 1,2,3,6-tetrahydropyridine tautomeric form, with partial saturation at the 1,2,3,6 positions. This semi-saturated state introduces conformational flexibility, enabling interactions with biological targets such as enzymes or receptors. Computational models predict collision cross sections (CCS) for various adducts, which are critical for mass spectrometry-based identification :
Table 2: Predicted Collision Cross Sections (Ų)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 190.12265 | 142.8 |
| [M+Na]⁺ | 212.10459 | 156.5 |
| [M+NH₄]⁺ | 207.14919 | 152.0 |
| [M-H]⁻ | 188.10809 | 146.8 |
These values suggest moderate molecular compactness, aligning with its intermediate polarity due to the methoxy group .
Synthetic Methodologies
General Synthesis Strategy
While no direct synthesis of 4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine is documented, analogous compounds such as 4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS 143017-63-4) provide a template . The synthetic route typically involves:
-
Protection-Deprotection Sequences: tert-Butyl carbamate intermediates are used to stabilize reactive positions during functionalization .
-
Acid-Catalyzed Cyclization: Hydrochloric acid in 1,4-dioxane facilitates ring closure and salt formation, as demonstrated in the synthesis of the 4-methoxy analog .
Reaction Optimization
For the 3-methoxy derivative, substitution at the meta position may necessitate orthogonal protecting groups to direct regioselectivity. A hypothetical pathway could involve:
-
Friedel-Crafts Alkylation: Introducing the 3-methoxyphenyl group to a preformed tetrahydropyridine scaffold.
-
Buchwald-Hartwig Coupling: Palladium-catalyzed cross-coupling to install the aryl moiety under milder conditions.
Yield optimization remains speculative but could parallel the 93% yield reported for the 4-methoxy variant under similar conditions .
Physicochemical and Spectroscopic Profiles
Solubility and Stability
The compound’s solubility is expected to be moderate in polar aprotic solvents (e.g., DMSO, DMF) due to the methoxy group’s electron-donating effects. Hydrochloride salt formation—common in related compounds—enhances aqueous solubility, as seen in CAS 143017-63-4 . Stability under ambient conditions is likely comparable to other tetrahydropyridines, though light-sensitive degradation pathways cannot be ruled out.
Spectroscopic Characterization
-
Mass Spectrometry: Predominant [M+H]⁺ ion at m/z 190.12 with fragmentation patterns indicative of methoxyphenyl cleavage .
-
NMR Spectroscopy: Anticipated signals include a singlet for the methoxy protons (δ 3.7–3.9 ppm) and aromatic protons in the δ 6.5–7.3 ppm range.
| Compound | μ Receptor IC₅₀ (nM) | κ Receptor IC₅₀ (nM) | δ Receptor IC₅₀ (nM) |
|---|---|---|---|
| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | 2.1 ± 0.3 | 3.4 ± 0.5 | 5.8 ± 0.7 |
| 3-Methyl-4-(3-hydroxyphenyl)piperazine | 8.9 ± 1.2 | 10.1 ± 1.5 | 12.3 ± 1.8 |
Data adapted from , highlighting the importance of substituents on receptor affinity.
Applications and Future Directions
Neuroprotective Agent Development
The compound’s potential to generate reactive oxygen species (ROS) during metabolism positions it as a candidate for studying oxidative stress in neurodegeneration. Co-administration with free radical scavengers, as tested in MPTP models , could mitigate toxicity and inform therapeutic strategies.
Chemical Biology Probes
Site-specific modifications—such as isotopic labeling or fluorescent tagging—could transform this molecule into a probe for studying monoamine transporter dynamics or intracellular signaling pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume